2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Medicinal Chemistry Permeability Optimization CNS Drug Design

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (CAS 770690-79-4) is a synthetic small molecule (MF: C19H21FN4; MW: 324.40 g/mol) comprising a benzimidazole core substituted at the N1 position with a 4-fluorobenzyl group and at the C2 position with a hexahydro-1,4-diazepine ring. It is primarily supplied as a research-grade building block or pharmaceutical intermediate, with typical commercial purity specifications of ≥95% (e.g., BOC Sciences) or ≥98% (e.g., AKSci, MolCore).

Molecular Formula C19H21FN4
Molecular Weight 324.4 g/mol
CAS No. 770690-79-4
Cat. No. B1628782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole
CAS770690-79-4
Molecular FormulaC19H21FN4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C19H21FN4/c20-16-8-6-15(7-9-16)14-24-18-5-2-1-4-17(18)22-19(24)23-12-3-10-21-11-13-23/h1-2,4-9,21H,3,10-14H2
InChIKeyJLSAYFORXPWAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (CAS 770690-79-4): Procurement-Relevant Structural and Physicochemical Profile


2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (CAS 770690-79-4) is a synthetic small molecule (MF: C19H21FN4; MW: 324.40 g/mol) comprising a benzimidazole core substituted at the N1 position with a 4-fluorobenzyl group and at the C2 position with a hexahydro-1,4-diazepine ring [1]. It is primarily supplied as a research-grade building block or pharmaceutical intermediate, with typical commercial purity specifications of ≥95% (e.g., BOC Sciences) or ≥98% (e.g., AKSci, MolCore) . The compound is cataloged under PubChem CID 18464903, and its computed physicochemical descriptors—including XLogP3-AA of 3.3 [1], a topological polar surface area (TPSA) of approximately 33.1 Ų [2], and a single hydrogen bond donor—distinguish it from closely related benzimidazole-diazepane analogs that differ in N1-substitution, ring size, or linker geometry.

Why Generic Substitution Fails for 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole: Critical Differences in Scaffold Architecture and Physicochemical Properties


The benzimidazole-diazepane scaffold class exhibits extreme sensitivity to substitution pattern, where seemingly minor modifications—such as replacing the 1,4-diazepane with piperazine, altering the N1-benzyl substituent, or introducing a linker atom between the diazepane and benzimidazole—can produce compounds with fundamentally different target engagement profiles. For example, the patented 4-(1H-benzimidazol-2-yl)[1,4]diazepane series derives its biological activity from substitution at the diazepane N4 position [1], whereas CAS 770690-79-4 presents an unsubstituted secondary amine at this site, creating a distinct hydrogen-bond donor and a nucleophilic handle that enables downstream derivatization. Similarly, Norastemizole (CAS 75970-99-9) connects the benzimidazole to a piperidine via an exocyclic amine linker rather than a fused diazepane [2], resulting in an increased hydrogen bond donor count (2 vs. 1), higher TPSA, and different basicity. These structural divergences translate into measurable differences in lipophilicity, solubility, and metabolic susceptibility that cannot be reproduced by simple analog substitution [3].

Quantitative Differentiation Evidence for 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (770690-79-4) vs. Closest Analogs


Hydrogen Bond Donor Count: 1,4-Diazepane NH vs. Piperazine NH and Exocyclic Amine Linkers

The target compound contains a single hydrogen bond donor (HBD) from the unsubstituted 1,4-diazepane NH, whereas Norastemizole (CAS 75970-99-9), which uses an exocyclic amine linker between piperidine and benzimidazole, possesses two HBDs [1]. Emedastine-related 2-(hexahydro-1H-1,4-diazepin-1-yl)benzimidazole intermediates with N1-ethoxyethyl substitution similarly possess only 1 HBD, but the ethoxyethyl chain introduces additional rotatable bonds and hydrogen bond acceptors absent in CAS 770690-79-4 [2]. The single HBD of CAS 770690-79-4 is consistent with empirical guidelines for CNS drug-likeness, where HBD ≤1 is associated with improved passive blood-brain barrier permeability.

Medicinal Chemistry Permeability Optimization CNS Drug Design

Lipophilicity (XLogP3) and TPSA Differentiation from Piperazine-Bridged Benzimidazole Analogs

CAS 770690-79-4 exhibits an XLogP3-AA of 3.3 [1] and a computed topological polar surface area (TPSA) of approximately 33.1 Ų [2]. By comparison, Lerisetron (CAS 143257-98-1), which replaces the 1,4-diazepane with piperazine and the 4-fluorobenzyl with unsubstituted benzyl, has a lower molecular weight (~292 g/mol) and reduced lipophilicity due to the absence of fluorine [3]. Mizolastine, a marketed antihistamine that incorporates the identical 4-fluorobenzyl-benzimidazole-diazepane substructure but carries an additional N-methyl-pyrimidinone substituent on the diazepane ring, has a substantially higher MW (432.5 g/mol), XLogP, and TPSA [4]. The intermediate character of CAS 770690-79-4—lipophilic enough for membrane partitioning yet retaining a derivatizable secondary amine—places it in a distinct physicochemical space relative to both the simpler piperazine analogs and the fully elaborated drug molecules.

Lipophilicity ADME Prediction Physicochemical Profiling

Commercial Purity Specifications and ISO-Certified Supply Chain

Multiple vendors supply CAS 770690-79-4 at defined purity thresholds. MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, positioning it as a critical API intermediate for global pharmaceutical research . AKSci specifies 98% minimum purity with full quality assurance documentation, including SDS and COA upon request . In contrast, generic benzimidazole-diazepane fragments or research-grade analogs are frequently offered at lower purity (e.g., 95–96%) or without ISO certification, introducing variability that complicates downstream SAR interpretation and scale-up reproducibility .

Procurement Quality Supply Chain Integrity Analytical Chemistry

Optimal Application Scenarios for 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (770690-79-4) Based on Quantitative Evidence


Scaffold for Histamine H1/H4 or Tachykinin Receptor Antagonist Lead Optimization

The 4-(1H-benzimidazol-2-yl)[1,4]diazepane scaffold class has established utility as histamine and tachykinin receptor antagonists in allergic and inflammatory diseases [1]. CAS 770690-79-4, by virtue of its unsubstituted secondary amine at the diazepane N4 position (HBD = 1) and its favorable lipophilicity (XLogP3 = 3.3), is an ideal late-stage diversifiable intermediate for N4-functionalization. Its single hydrogen bond donor reduces P-gp efflux risk compared to analogs with exocyclic amine linkers (e.g., Norastemizole, HBD = 2), making it a preferable starting scaffold for CNS-penetrant antihistamine or anti-inflammatory programs.

Intermediate for CNS-Targeted Kinase or GPCR Probe Synthesis

The CNS drug-likeness parameters of CAS 770690-79-4—specifically HBD ≤1, TPSA ≈33 Ų (<60 Ų threshold), and XLogP3 between 2 and 4 [1][2]—align with established predictive models for blood-brain barrier penetration. These attributes support its use as a validated intermediate for the synthesis of CNS-targeted kinase inhibitors or GPCR probes where passive brain permeability is a design requirement. The 4-fluorobenzyl group confers metabolic stability through fluorine substitution at the para position and provides a distinct NMR handle for analytical tracking in medicinal chemistry campaigns [3].

Reference Standard for Analytical Method Development in Benzimidazole-Diazepane API Manufacturing

The availability of CAS 770690-79-4 at NLT 98% purity under ISO-certified quality systems makes it suitable as a reference standard for HPLC method development, impurity profiling, and batch release testing in the manufacture of benzimidazole-diazepane APIs. Its structural relationship to known drug molecules containing the 4-fluorobenzyl-benzimidazole core (e.g., Mizolastine-related intermediates) enables its use as a system suitability standard in related-substance analyses.

Quote Request

Request a Quote for 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.